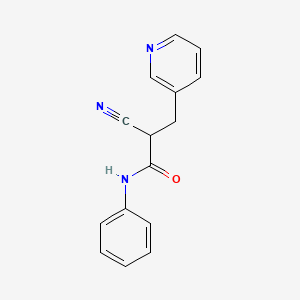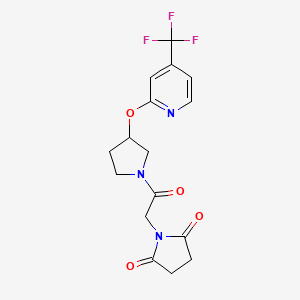
1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . This compound also contains a trifluoromethylpyridine group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethylpyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine group enhances the compound’s physicochemical properties .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Pyrrolidine-2,4-dione derivatives, such as the compound , are synthesized through various methods, highlighting the chemical's versatility in forming different derivatives. These compounds are foundational in synthesizing tetramic acids and their derivatives, demonstrating their significant role in chemical synthesis processes. This versatility is crucial for creating a broad range of chemical structures for further research and application in different scientific fields (Mulholland, Foster, & Haydock, 1972).
Chemical Reactivity and Applications
The compound and its derivatives have been utilized in synthesizing Nα-urethane-protected β- and γ-amino acids, showcasing its utility in creating complex molecules with potential biological activities. This "one-pot" synthesis method indicates efficiency and versatility in chemical synthesis, which can be applied in developing new pharmaceuticals or chemical probes for biological research (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Inhibitory Properties and Biological Relevance
The compound's structural analogs have been studied as inhibitors of glycolic acid oxidase, a key enzyme involved in metabolic pathways. Such studies highlight the potential of these compounds in therapeutic applications, specifically in conditions where enzyme inhibition can lead to clinical benefits. For instance, inhibitors based on the pyrrolidine-dione structure have shown effectiveness in experimental models, suggesting their potential use in treating diseases related to enzyme dysregulation (Rooney et al., 1983).
Advanced Material Development
Derivatives of this compound have found applications in materials science, such as the development of organic solar cells. The structural attributes of these compounds contribute to their functionality as electron acceptors, indicating their potential in enhancing the efficiency and stability of photovoltaic devices. This application underscores the compound's role beyond biological systems, extending its utility to renewable energy technologies (Gupta et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms.
Mode of Action
It can be inferred from related studies that the compound likely interacts with its targets through a binding mode influenced by the spatial orientation of its substituents and the stereogenicity of carbons . This interaction could lead to changes in the activity of the target proteins, thereby influencing the cellular processes they regulate.
Pharmacokinetics
Compounds with similar structures are often designed with considerations for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These factors can influence the bioavailability of the compound.
Result of Action
Related compounds have shown nanomolar activity against their targets , suggesting that this compound may also have potent effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSKWTLYDJJOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

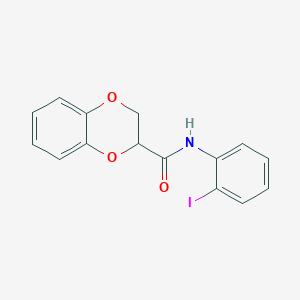
![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)
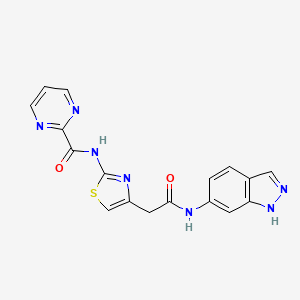
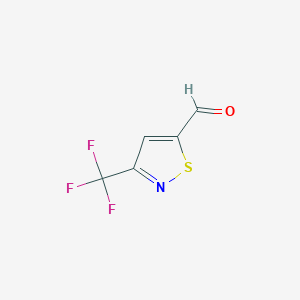
![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)
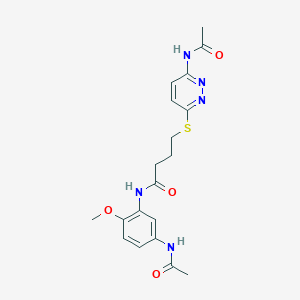
![5-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)nicotinamide](/img/structure/B2745211.png)
![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

